molecular formula C10H7BrO2 B3190952 6-Bromonaphthalene-1,2-diol CAS No. 50457-15-3

6-Bromonaphthalene-1,2-diol

Cat. No.: B3190952
CAS No.: 50457-15-3
M. Wt: 239.06 g/mol
InChI Key: JVZOXMLANXHNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromonaphthalene-1,2-diol (CAS 50457-15-3) is a brominated naphthalene derivative with the molecular formula C 10 H 7 BrO 2 and a molecular weight of 239.065 g/mol . It is a high boiling point solid with a calculated density of 1.75 g/cm³ and a flash point of 200.9°C . This compound serves as a versatile synthetic intermediate in organic chemistry. Its primary research value lies in its use as a precursor for the synthesis of complex heterocyclic systems, particularly dihydronaphthofurans (DHNs) . Dihydronaphthofurans are an important class of arene-fused furans found in many natural and non-natural products, and they exhibit a wide range of relevant biological and pharmacological activities, including cytotoxic, antifungal, and antioxidant properties . Furthermore, some derivatives exhibit photochromic properties, changing color when exposed to UV light . The bromine and hydroxyl groups on the naphthalene ring make this compound a suitable substrate for various metal-catalyzed cross-coupling reactions and cyclization pathways, enabling researchers to build more complex, functionalized molecular architectures for applications in medicinal chemistry and materials science . This product is intended for research purposes and is not for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50457-15-3

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

6-bromonaphthalene-1,2-diol

InChI

InChI=1S/C10H7BrO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,12-13H

InChI Key

JVZOXMLANXHNIZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2O)O)C=C1Br

Canonical SMILES

C1=CC2=C(C=CC(=C2O)O)C=C1Br

Other CAS No.

50457-15-3

Origin of Product

United States

Synthetic Methodologies for 6 Bromonaphthalene 1,2 Diol

Retrosynthetic Analysis and Key Disconnections for 6-Bromonaphthalene-1,2-diol

Retrosynthetic analysis of this compound reveals several logical disconnections. A primary disconnection strategy involves cleaving the C-Br and C-O bonds, suggesting precursors such as naphthalene-1,2-diol (B1222099) for a regioselective bromination or a bromonaphthalene for selective dihydroxylation.

Another key disconnection can be made at the C1-C2 bond of the diol, which points towards an olefin as a precursor that could undergo dihydroxylation. deanfrancispress.com This approach, however, might be less direct for a substituted naphthalene (B1677914) system. A more practical retrosynthetic pathway starts from a more functionalized naphthalene precursor. For instance, 6-bromo-2-naphthol (B32079) serves as a logical starting material. kyoto-u.ac.jpkyoto-u.ac.jp This approach simplifies the synthesis to a selective oxidation or hydroxylation at the C1 and C2 positions.

The synthesis can also be envisioned starting from naphthalene itself, requiring a sequence of bromination and dihydroxylation steps. acs.org This route necessitates careful control over the regioselectivity of each transformation to achieve the desired 6-bromo-1,2-diol substitution pattern.

Established Synthetic Routes to this compound and its Analogues

Several established methods have been developed for the synthesis of this compound and related brominated naphthalene diols. These routes can be broadly categorized into three main strategies.

Regioselective Bromination Strategies of Naphthalene-1,2-diols

The direct bromination of naphthalene-1,2-diols presents a challenge in controlling the position of the incoming bromine atom. The hydroxyl groups are activating and ortho-, para-directing, which can lead to a mixture of products. However, by carefully selecting the brominating agent and reaction conditions, regioselectivity can be achieved. For example, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can facilitate regioselective bromination of analogous phenolic compounds. mdpi.com The specific application to naphthalene-1,2-diol to yield the 6-bromo isomer would depend on the relative directing effects of the two hydroxyl groups and the steric environment of the naphthalene ring.

Solid catalysts have also been investigated for the regioselective bromination of naphthalene, which can influence the product distribution. researchgate.netmdpi.comresearchgate.net While these studies primarily focus on the bromination of the naphthalene hydrocarbon, the principles could be adapted for substituted naphthalenes like the 1,2-diol.

Selective Hydroxylation Approaches for Bromonaphthalenes

An alternative strategy involves the selective introduction of hydroxyl groups onto a pre-existing bromonaphthalene skeleton. This can be achieved through various hydroxylation methods.

One common approach is the palladium-catalyzed hydroxylation of aryl halides. acs.orgmit.edu This method allows for the conversion of bromonaphthalenes into their corresponding naphthols using a palladium catalyst, a suitable ligand (like tBuBrettPhos), and a hydroxide (B78521) source (e.g., KOH or CsOH). acs.orgmit.edu The synthesis of this compound via this route would likely involve the dihydroxylation of a dibromonaphthalene precursor.

Copper-catalyzed hydroxylation offers another viable route. These reactions can be performed using copper iodide and a ligand like L-proline, often in an aqueous medium. google.com There are also methods utilizing Cu2O with ligands such as 4,7-dihydroxy-1,10-phenanthroline in water. rsc.org

Furthermore, dearomative syn-dihydroxylation of naphthalenes using biomimetic iron catalysts has been reported, offering a direct method to introduce two adjacent hydroxyl groups. acs.org Adapting this methodology to a brominated naphthalene could provide a direct synthesis of this compound.

Multi-Step Synthesis from Readily Available Naphthalene Precursors

A reliable and frequently employed route to this compound involves a multi-step synthesis starting from readily available naphthalene derivatives. A common and effective starting material is 6-bromo-2-naphthol. kyoto-u.ac.jpkyoto-u.ac.jp

A documented synthesis involves the oxidation of 6-bromo-2-naphthol to 6-bromonaphthalene-1,2-dione (B177211). kyoto-u.ac.jpkyoto-u.ac.jp This oxidation can be carried out using reagents like 2-iodoxybenzoic acid (IBX). The resulting dione (B5365651) is then reduced to afford the target compound, this compound. kyoto-u.ac.jpkyoto-u.ac.jp This two-step sequence provides good control over the regiochemistry of the final product.

The precursor, 6-bromo-2-naphthol, can be synthesized from β-naphthol through a bromination-dehalogenation sequence. orgsyn.orgprepchem.comgoogle.com

Below is a table summarizing a synthetic route to this compound:

StepStarting MaterialReagents and ConditionsIntermediate/Product
16-bromo-2-naphthol2-Iodoxybenzoic acid (IBX), Tetrahydrofuran (THF), room temperature, 16 h, in the dark. kyoto-u.ac.jpkyoto-u.ac.jp6-bromonaphthalene-1,2-dione kyoto-u.ac.jpkyoto-u.ac.jp
26-bromonaphthalene-1,2-dioneReduction (specific reducing agent not detailed in the provided snippet).This compound kyoto-u.ac.jpkyoto-u.ac.jp

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Synthesis Methods (e.g., Transition Metal-Mediated Routes)

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering highly selective and efficient transformations. As mentioned previously, palladium-catalyzed hydroxylation reactions are well-established for the synthesis of phenols from aryl halides. acs.orgmit.edu These methods often employ sophisticated ligands to achieve high yields and functional group tolerance. The use of palladacycle precatalysts has been shown to be effective for the hydroxylation of sterically hindered bromonaphthalenes. acs.org

Copper-catalyzed reactions also represent a greener alternative to stoichiometric reagents. google.comrsc.org The use of water as a solvent in these reactions is particularly advantageous from an environmental perspective. rsc.org

Furthermore, iron-catalyzed dearomative dihydroxylation of naphthalenes presents a novel and potentially more environmentally benign approach. acs.org Iron is an abundant and non-toxic metal, making it an attractive catalyst for green chemistry applications.

The development of these catalytic methods continues to be an active area of research, with the potential to provide more sustainable and efficient routes to complex molecules like this compound.

Below is a table detailing some catalytic hydroxylation methods applicable to bromonaphthalenes:

Catalyst SystemSubstrate TypeReagents and ConditionsProduct TypeReference
Pd precatalyst with tBuBrettPhos ligand(Hetero)aryl halidesKOH or CsOH, 1,4-dioxane/water, 80 °C or room temperature. acs.orgmit.eduPhenols and hydroxylated heteroarenes acs.orgmit.edu
Cu2O / 4,7-dihydroxy-1,10-phenanthrolineAryl bromides and chloridesTetrabutylammonium hydroxide (TBAOH), neat water, 110 °C. rsc.orgPhenol derivatives rsc.org
[Fe(5-tips3tpa)]NaphthaleneH2O2, Mg(ClO4)2·6H2O, acetonitrile (B52724), room temperature. acs.orgsyn-diol acs.org

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing specifically for the synthesis of this compound is not extensively documented in publicly available research. However, the principles of flow chemistry offer significant potential advantages over traditional batch synthesis methods, which could be applied to the known synthetic routes for this compound.

Flow chemistry utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream. mdpi.comdokumen.pub This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time due to the high surface-area-to-volume ratio in the reactors. dokumen.pub Key benefits include enhanced heat and mass transfer, which can lead to improved reaction efficiency, higher yields, and better selectivity compared to conventional batch processes. mdpi.com

For the synthesis of this compound, a hypothetical flow process could be envisioned for the critical oxidation or reduction steps. For instance, the oxidation of a precursor like 6-bromo-2-naphthol could be performed by pumping a solution of the substrate and an oxidizing agent through a heated, catalyst-packed reactor. This would allow for precise temperature control, minimizing the formation of byproducts often associated with exothermic oxidation reactions in batch setups. Similarly, the reduction of 6-bromonaphthalene-1,2-dione to the target diol could be achieved in a continuous hydrogenation reactor, offering improved safety and efficiency for handling reagents like hydrogen gas.

The integration of such catalytic systems into micro-packed-bed reactors has been shown to dramatically reduce reaction times and increase space-time yield in other chemical transformations. mdpi.com While specific examples for this compound are pending, the general advantages of continuous flow processing make it a promising area for future research to develop more efficient and scalable synthetic routes.

Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on the development of sustainable and atom-economical protocols that minimize waste and avoid the use of hazardous reagents. Research into the synthesis of naphthalene diols has explored biomimetic and green catalytic systems that align with these principles.

A notable advancement is the dearomative syn-dihydroxylation of naphthalene derivatives using a biomimetic iron catalyst. acs.org This method represents a significant step towards a more sustainable synthesis. In one study, 2-bromonaphthalene (B93597) was successfully oxidized to the corresponding diol using hydrogen peroxide (H₂O₂) as the oxidant. acs.org H₂O₂ is considered a green oxidant as its only byproduct is water. mdpi.com The reaction is catalyzed by a specialized iron complex, [Fe(5-tips3tpa)], which mimics the function of certain enzymes. This approach avoids the use of stoichiometric, heavy-metal-based oxidants or other less environmentally friendly reagents. acs.org

The reaction proceeds with good yield and selectivity, demonstrating a viable green alternative to traditional methods. The table below compares this biomimetic approach with a more conventional, though not directly for the 6-bromo isomer, oxidation method for context.

MethodStarting MaterialKey ReagentsYieldSustainable/Atom-Economical FeaturesReference
Biomimetic Iron-Catalyzed Dihydroxylation2-Bromonaphthalene[Fe(5-tips3tpa)] (catalyst), H₂O₂ (oxidant), Mg(ClO₄)₂55%Uses a green oxidant (H₂O₂); employs an earth-abundant metal catalyst (Iron). acs.org
IBX Oxidation (of precursor)6-Bromo-2-naphtholIBX (2-Iodoxybenzoic acid)Not reported for diolGenerates a stoichiometric amount of byproduct (2-iodobenzoic acid). kyoto-u.ac.jp

The use of iron catalysis and H₂O₂ significantly improves the atom economy and reduces the environmental impact of the synthesis compared to methods that rely on stoichiometric oxidants like IBX. acs.orgkyoto-u.ac.jp Further research in this area could lead to even more efficient and selective sustainable protocols for producing this compound.

Advanced Purification and Isolation Techniques in Synthetic Research

The effective purification and isolation of this compound from reaction mixtures are critical for obtaining a product of high purity for subsequent use. Standard and advanced laboratory techniques are employed, with column chromatography being the most frequently cited method in synthetic research.

Following the synthesis, a typical workup procedure involves quenching the reaction and performing a liquid-liquid extraction. The organic layer containing the crude product is often washed with aqueous solutions, such as saturated sodium bicarbonate (NaHCO₃) and brine, to remove acidic or water-soluble impurities. kyoto-u.ac.jp The solvent is then removed under reduced pressure using a rotary evaporator. umich.edu

For purification, column chromatography on silica (B1680970) gel is the predominant technique. umich.edursc.org The choice of eluent (mobile phase) is crucial for achieving good separation. Researchers have reported success with various solvent systems, tailored to the polarity of the target compound and the impurities present.

Purification MethodStationary PhaseMobile Phase (Eluent)Reference
Column ChromatographySilica GelDichloromethane / Methanol (e.g., 35:1 or 15:1) rsc.org
Column ChromatographySilica GelHexanes / Ethyl Acetate (e.g., 1:1) umich.edu
Filtration & WashingNot ApplicableWater kyoto-u.ac.jp

In some procedures, particularly when the crude product precipitates from the reaction mixture, initial purification can be achieved by simple filtration and washing. For instance, after reduction of a precursor, the resulting precipitate can be filtered and washed with water to remove inorganic salts and other soluble impurities. kyoto-u.ac.jp For achieving higher purity, this is typically followed by recrystallization from an appropriate solvent system or by column chromatography as detailed above. The final, purified product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org

Chemical Reactivity and Functionalization of 6 Bromonaphthalene 1,2 Diol

Reactions at the Bromine Moiety for Diversification

The carbon-bromine bond on the naphthalene (B1677914) ring is a prime site for a variety of transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Strategies on the Naphthalene Core

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.orgyoutube.com

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negative charge that develops in the Meisenheimer intermediate. pressbooks.pub

In the case of 6-Bromonaphthalene-1,2-diol, the vicinal hydroxyl (-OH) groups are electron-donating, not electron-withdrawing. These groups increase the electron density of the naphthalene ring system, thereby deactivating it towards nucleophilic attack. Consequently, direct nucleophilic aromatic substitution of the bromine atom on this compound is generally unfavorable under standard SNAr conditions. The reaction would require harsh conditions or a different mechanistic pathway, such as one involving a benzyne-type intermediate, which is less common for naphthalene systems. Alternatively, the diol functionality could be derivatized into an electron-withdrawing moiety to facilitate the substitution, but this would add complexity to the synthetic route.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of aryl halides, including this compound. dntb.gov.ua These reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The bromine atom on the naphthalene core serves as an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The Suzuki reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.govyonedalabs.com It can be used to introduce a wide variety of alkyl, alkenyl, or aryl groups at the 6-position of the naphthalene-1,2-diol (B1222099) core.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, although copper-free protocols have been developed. researchgate.netorganic-chemistry.org This method is highly effective for synthesizing arylethynyl structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. researchgate.net This transformation is a powerful tool for the vinylation of aromatic rings.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgacsgcipr.org

The following table summarizes typical conditions for these reactions on aryl bromide substrates, which are applicable to this compound.

ReactionCoupling PartnerTypical Pd CatalystTypical LigandTypical BaseTypical Solvent
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (with CuI co-catalyst)Et₃N, i-Pr₂NHTHF, DMF
HeckAlkenePd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Buchwald-HartwigR₂NHPd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane

Reductive Debromination and Hydrogenation Studies

Reductive debromination allows for the removal of the bromine atom from the naphthalene core, yielding the parent naphthalene-1,2-diol. This transformation is useful when the bromine atom is used as a directing group or for purification purposes and is no longer needed in the final structure.

Several methods can be employed for this purpose:

Catalytic Hydrogenation: This involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a base such as sodium acetate or triethylamine to neutralize the HBr byproduct.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or zinc (Zn), in an acidic medium like acetic acid. For instance, the related compound 1,6-dibromo-2-naphthol can be selectively reduced to 6-bromo-2-naphthol (B32079) using metallic tin in refluxing acetic acid. youtube.comorgsyn.org

Hydride Transfer: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of a transition metal catalyst can also effect debromination.

Radical-Nucleophilic Substitution (SRN1): In some systems, debromination can occur via a radical-nucleophilic aromatic substitution (SRN1) pathway, which involves single-electron transfer steps. chinesechemsoc.orgresearchgate.net

A patented process describes the regioselective hydrodebromination of 1,6-dibromo-2-hydroxynaphthalene to 6-bromo-2-hydroxynaphthalene using molecular hydrogen with a tungsten carbide catalyst in an acidic organic solvent, demonstrating the feasibility of selective bromine removal. google.com

Conversion to Other Halogenated Naphthalene-1,2-diol Derivatives

The bromine atom of this compound can be converted into other halogen atoms (iodine, chlorine, or fluorine), a process that can modulate the reactivity of the molecule for subsequent reactions. Aryl iodides, for example, are often more reactive than aryl bromides in oxidative addition steps of cross-coupling reactions.

Halogen Exchange (Aromatic Finkelstein Reaction): This is a powerful method for interconverting aryl halides. The conversion of an aryl bromide to an aryl iodide can be achieved using a metal-catalyzed process, often with copper(I) or nickel(II) salts. frontiersin.orgnih.gov For example, reacting the aryl bromide with sodium iodide (NaI) in the presence of a copper(I) iodide (CuI) catalyst and a diamine ligand can provide the corresponding aryl iodide in high yield. organic-chemistry.org

Metal-Halogen Exchange: This reaction involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org This process generates a lithiated naphthalene species, which is a potent nucleophile. Quenching this intermediate with an electrophilic halogen source (e.g., I₂ for iodination, C₂Cl₆ for chlorination) installs the new halogen atom. This method must be used with caution, as the strong base can also deprotonate the acidic hydroxyl groups of the diol.

Reactions of the Vicinal Diol Functionality for Complex Molecule Construction

The adjacent hydroxyl groups of the 1,2-diol constitute a second reactive site on the molecule. This functionality is characteristic of catechols and can undergo a variety of transformations to build more complex molecular architectures.

Selective Derivatization: Esterification and Etherification

The nucleophilic nature of the hydroxyl groups allows for straightforward esterification and etherification reactions. A key challenge in the derivatization of the 1,2-diol is achieving selectivity, i.e., modifying one hydroxyl group while leaving the other unchanged (mono-derivatization) versus modifying both (di-derivatization).

Esterification: The diol can be converted to mono- or di-esters by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). The use of one equivalent of the acylating agent under controlled conditions may favor mono-esterification, although a mixture of products is common. Di-esterification is typically achieved by using an excess of the acylating agent.

Etherification: The formation of ethers is commonly achieved via the Williamson ether synthesis, which involves deprotonating the hydroxyl group(s) with a base (e.g., NaH, K₂CO₃) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide). Selective mono-etherification can be challenging and may require the use of protecting group strategies or exploiting subtle differences in the acidity or steric environment of the two hydroxyl groups.

The following table provides examples of common reagents used for these transformations.

TransformationReagent TypeSpecific ExamplesTypical Base
EsterificationAcyl HalideAcetyl chloride, Benzoyl chloridePyridine, Et₃N
Acid AnhydrideAcetic anhydride, Trifluoroacetic anhydridePyridine, DMAP
EtherificationAlkyl HalideMethyl iodide, Ethyl bromide, Benzyl bromideK₂CO₃, NaH, Cs₂CO₃
OtherDimethyl sulfateK₂CO₃, NaOH

Chelation and Coordination Chemistry with Metal Ions

The 1,2-diol arrangement on the naphthalene ring of this compound provides a classic bidentate chelation site, analogous to the well-studied catechol group. Upon deprotonation, the two adjacent phenoxide oxygens become hard donor atoms, exhibiting a high affinity for a variety of metal ions, particularly hard Lewis acids. This allows the compound to act as a robust ligand in coordination chemistry, forming stable metal complexes.

The interaction typically involves the displacement of the two hydroxyl protons to form five-membered chelate rings with a central metal ion. The stability of these complexes is influenced by factors such as the charge, size, and nature of the metal ion. High-spin iron(III), with its optimal size and high charge, forms particularly stable tris(catecholato) complexes with an octahedral geometry. rsc.org Other trivalent cations like Al(III), Cr(III), and Ga(III), as well as divalent ions like Cu(II) and Zn(II), also form stable complexes. rsc.orgresearchgate.netnih.gov The formation of these complexes can significantly alter the electronic properties and reactivity of the naphthalene ring system.

The coordination chemistry of catechol-type ligands is extensive, with applications ranging from biomimetic chemistry to materials science. For instance, metal complexes derived from substituted catechols have been investigated for their catalytic activity, mimicking enzymes like catechol oxidase. rsc.orgresearchgate.net They have also been explored as MRI contrast agents and potential therapeutic iron chelators. nih.govnih.gov The presence of the bromo-substituent on the this compound ligand can further modulate the properties of the resulting metal complexes, influencing their solubility, electronic structure, and biological activity.

Table 1: Potential Metal Ion Chelation with this compound This table is generated based on the known coordination chemistry of catechol derivatives.

Metal Ion Typical Oxidation State Potential Coordination Geometry Resulting Complex Type
Iron (Fe) +3 Octahedral Tris-chelate: [Fe(L)₃]³⁻
Aluminum (Al) +3 Octahedral Tris-chelate: [Al(L)₃]³⁻
Chromium (Cr) +3 Octahedral Tris-chelate: [Cr(L)₃]³⁻
Copper (Cu) +2 Square Planar / Distorted Octahedral Bis-chelate: [Cu(L)₂]²⁻
Zinc (Zn) +2 Tetrahedral / Octahedral Bis-chelate: [Zn(L)₂]²⁻
Titanium (Ti) +4 Octahedral Tris-chelate: [Ti(L)₃]²⁻
Vanadium (V) +3, +4, +5 Octahedral Various, including [V(L)₃]³⁻
Molybdenum (Mo) +6 Octahedral (with oxo ligands) Dioxo-bis-chelate: [MoO₂(L)₂]²⁻

(L represents the deprotonated 6-Bromonaphthalene-1,2-diolate ligand)

Oxidation Reactions leading to Quinones and Related Polycyclic Systems

The 1,2-diol functionality of this compound is susceptible to oxidation, leading to the formation of the corresponding ortho-quinone, 6-bromonaphthalene-1,2-dione (B177211). This transformation is a fundamental reaction of catechols and their derivatives. mdpi.com The oxidation involves the removal of two electrons and two protons, and can be achieved using a variety of chemical oxidizing agents or enzymatic catalysts. acs.orgnih.gov

Common chemical oxidants for this conversion include sodium periodate (NaIO₄), silver(I) oxide (Ag₂O), pyridinium chlorochromate (PCC), and Fremy's salt. acs.orgresearchgate.net Metal-catalyzed oxidation, for example using copper or iron ions in the presence of oxygen, is also an effective method. nih.gov In biological systems, enzymes such as tyrosinase or laccase can catalyze the aerobic oxidation of catechols to o-quinones. mdpi.com

The resulting 6-bromonaphthalene-1,2-dione is a highly reactive species. Ortho-quinones are potent electrophiles and dienophiles. Their electrophilicity allows them to participate in Michael addition reactions with various nucleophiles. nih.gov As dienophiles, they can undergo Diels-Alder reactions with dienes, providing a pathway to complex polycyclic aromatic systems. This reactivity makes this compound a valuable precursor for the synthesis of more elaborate molecular architectures. The quinone itself is a redox-active molecule, capable of undergoing reversible reduction back to the diol, a property central to the function of many biologically important quinones.

Table 2: Oxidation of this compound

Oxidizing Agent/System Product Reaction Type
Sodium periodate (NaIO₄) 6-Bromonaphthalene-1,2-dione Chemical Oxidation
Silver(I) oxide (Ag₂O) 6-Bromonaphthalene-1,2-dione Chemical Oxidation
Pyridinium chlorochromate (PCC) 6-Bromonaphthalene-1,2-dione Chemical Oxidation
Cerium(IV) ammonium nitrate (CAN) 6-Bromonaphthalene-1,2-dione Chemical Oxidation
Tyrosinase / O₂ 6-Bromonaphthalene-1,2-dione Enzymatic Oxidation
Cu(II) / O₂ 6-Bromonaphthalene-1,2-dione Metal-Catalyzed Aerobic Oxidation

Cyclization Reactions for Novel Heterocycle Formation

The adjacent hydroxyl groups of this compound serve as a versatile handle for the construction of fused heterocyclic rings. Through condensation reactions with bifunctional electrophiles, the diol can be readily converted into a variety of five- and six-membered heterocycles, annulated to the naphthalene core.

A common and straightforward cyclization is the reaction with aldehydes or ketones, typically under acidic catalysis, to form acetal or ketal derivatives, respectively. This reaction yields fused 1,3-dioxole rings, which can also serve as a protecting group strategy for the diol functionality during multi-step syntheses. rsc.org Similarly, reaction with phosgene or its equivalents can produce cyclic carbonates, while reaction with thionyl chloride can yield cyclic sulfites.

These cyclization reactions provide a direct route to novel heterocyclic systems where the naphthalene framework is fused to rings containing oxygen, sulfur, phosphorus, or other heteroatoms. The resulting compounds are of interest in medicinal chemistry and materials science, as the fusion of the naphthalene scaffold with a heterocyclic ring can lead to unique photophysical, electronic, and biological properties. nih.govnih.gov

Table 3: Potential Cyclization Reactions of this compound

Reagent Resulting Heterocyclic System Product Class
Aldehyde (R-CHO) / H⁺ Fused 1,3-Dioxole Acetal
Ketone (R₂C=O) / H⁺ Fused 1,3-Dioxole Ketal
Dichlorodiphenylmethane Fused 1,3-Dioxole (Diphenyl Ketal) Ketal
Phosgene (COCl₂) / Base Fused 1,3-Dioxolan-2-one Cyclic Carbonate
Phosphorus trichloride (PCl₃) / Base Fused 1,3,2-Dioxaphospholane Cyclic Phosphite
Dichloromethylphosphine (CH₃PCl₂) Fused 1,3,2-Dioxaphospholane Cyclic Phosphonite

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene core of this compound is subject to electrophilic aromatic substitution (SₑAr), a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of such substitutions is dictated by the combined directing effects of the substituents already present: the two hydroxyl groups and the bromine atom.

Hydroxyl (-OH) Groups: The two hydroxyl groups at the C1 and C2 positions are powerful activating groups. They donate electron density to the ring via a strong +M (mesomeric) effect, making the naphthalene system more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. They are ortho- and para-directing. aakash.ac.in

Bromo (-Br) Group: The bromine atom at the C6 position is a deactivating group due to its -I (inductive) effect, which withdraws electron density and slows the reaction rate. However, it is also ortho- and para-directing because of a competing +M effect, where its lone pairs can be donated to the ring. aakash.ac.in

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Electrophile (E⁺) Reagents Predicted Major Product(s)
Nitration NO₂⁺ HNO₃ / H₂SO₄ 4-Nitro-6-bromonaphthalene-1,2-diol
Bromination Br⁺ Br₂ / FeBr₃ 4-Bromo-6-bromonaphthalene-1,2-diol
Chlorination Cl⁺ Cl₂ / AlCl₃ 4-Chloro-6-bromonaphthalene-1,2-diol
Sulfonation SO₃ Fuming H₂SO₄ This compound-4-sulfonic acid
Friedel-Crafts Acylation R-C=O⁺ RCOCl / AlCl₃ 4-Acyl-6-bromonaphthalene-1,2-diol

Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. nih.govnih.gov this compound, with its nucleophilic diol functionality and aromatic scaffold, is a prime candidate for use as a key building block in various MCRs.

Phenolic compounds are frequently employed as the nucleophilic component in many named MCRs. For instance, in reactions for the synthesis of pyran and chromene derivatives, a phenol reacts with an aldehyde and a source of active methylene (a C-H acid) like malononitrile or ethyl cyanoacetate. By analogy, this compound could participate in such transformations, leading to complex, fused heterocyclic systems in a single, efficient step.

For example, a three-component reaction between this compound, an aromatic aldehyde, and malononitrile could potentially yield a dihydroxynaphtho[2,1-b]pyran derivative. The diol functionality offers opportunities for tandem reactions, where an initial MCR is followed by an intramolecular cyclization involving one or both hydroxyl groups. The versatility of MCRs allows for the creation of large libraries of structurally diverse compounds from simple starting materials, and the incorporation of this compound would introduce the unique structural and electronic features of the bromonaphthalene core into these complex scaffolds. researchgate.net

Table 5: Illustrative Multi-Component Reaction Scheme

Reactant 1 Reactant 2 Reactant 3 Catalyst (Typical) Potential Product Class
This compound Aromatic Aldehyde (Ar-CHO) Malononitrile (CH₂(CN)₂) Basic (e.g., Piperidine) Amino-dihydroxynaphthopyrans
This compound Aromatic Aldehyde (Ar-CHO) Ethyl Acetoacetate Acidic or Basic Dihydroxynaphthopyranones
This compound Isocyanide (R-NC) Aldehyde (R'-CHO) Lewis Acid Naphtho-oxazine derivatives (via Passerini/Ugi-type logic)

Advanced Materials Science Applications of 6 Bromonaphthalene 1,2 Diol Derivatives

Incorporation into Functional Polymers and Copolymers for Advanced Materials

The unique combination of a rigid aromatic scaffold and reactive functional groups in 6-Bromonaphthalene-1,2-diol makes it an excellent candidate for monomer synthesis. The diol functionality can readily participate in condensation polymerizations to form polyesters or polyethers, while the bromine atom serves as a crucial site for cross-coupling reactions, enabling the creation of fully conjugated polymers.

Naphthalene-based polymers are a significant class of materials in organic optoelectronics due to their inherent aromaticity and semiconducting properties. The incorporation of the naphthalene (B1677914) diol unit into a polymer backbone can impart desirable electronic and photophysical characteristics. The π-electron conjugated system of the naphthalene core is essential for charge transport, a fundamental requirement for semiconductor applications tandfonline.com.

Derivatives of this compound can be polymerized through reactions involving the diol groups, such as etherification or esterification, to create a polymer backbone. The pendant bromo-group can then be utilized in post-polymerization modification. Alternatively, the bromine atom allows for the use of powerful synthetic tools like Suzuki or Stille coupling reactions to construct conjugated polymers where the naphthalene unit is linked to other aromatic systems. This synthetic versatility allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in optoelectronic devices.

Table 1: Potential Polymerization Pathways for this compound
Polymerization MethodReactive GroupResulting Polymer TypePotential Application
Condensation (e.g., with a diacid)1,2-diolPolyester (B1180765)High-performance plastics, dielectric layers
Cross-Coupling (e.g., Suzuki, Stille)Bromo- groupConjugated PolymerOrganic electronics, sensors

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The 1,2-diol (catechol) moiety of this compound is an excellent chelating ligand for a wide variety of metal ions. This makes the molecule a highly promising building block for the synthesis of novel coordination polymers and MOFs. mdpi.comglobethesis.com

The synthesis typically involves solvothermal methods where the metal salt and the organic linker self-assemble into a periodic network. frontiersin.orgnih.gov By choosing different metal ions and reaction conditions, the dimensionality and topology of the resulting framework can be controlled. Naphthalene-based linkers have been successfully used to create MOFs with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The bromine atom on the naphthalene backbone of the ligand can serve two important purposes. It can influence the packing and electronic structure of the framework or act as a site for post-synthetic modification, where additional functional groups can be introduced after the framework has been formed. This allows for the precise tuning of the MOF's properties for specific applications, such as selective chemical sensing.

Dendrimers are highly branched, well-defined macromolecules with a large number of end-groups. researchgate.net The structure of this compound, with its multiple distinct functional sites, makes it a suitable core or branching unit for dendrimer synthesis. For instance, the diol can be reacted to attach two branches, while the bromine can be converted to another functional group to initiate the growth of a third branch, leading to a hyperbranched structure.

In the realm of supramolecular chemistry, the diol group can form strong hydrogen bonds, driving the self-assembly of molecules into larger, organized structures like gels, liquid crystals, or nanofibers. rsc.org Research on a 1,2-diol appended naphthalene diimide derivative has shown its ability to form helical nanofibres through cooperative hydrogen bonding. rsc.org Similarly, derivatives of this compound could form intricate supramolecular architectures. The rigid naphthalene core promotes π-stacking interactions, which, in conjunction with hydrogen bonding, can lead to highly ordered materials with interesting photophysical properties. nih.govnih.gov

Application in Organic Electronics and Photonics Research

The electronic properties of naphthalene derivatives are of significant interest for applications in organic electronics. tandfonline.comresearchgate.net While much of the research has focused on electron-deficient naphthalene diimides (NDIs), the electron-rich character of naphthalene diols offers complementary possibilities for creating p-type or hole-transporting materials.

Organic Light-Emitting Diodes (OLEDs) are devices where a film of organic compounds emits light in response to an electric current. researchgate.netarxiv.org The performance of an OLED depends critically on the properties of the materials used in its various layers, including the emissive layer (EML), host materials, and charge transport layers.

Derivatives of this compound could be engineered for use in several components of an OLED. By attaching suitable chromophoric groups via the diol or bromo functionalities, novel emissive materials, particularly for the blue region of the spectrum, could be developed. nih.gov Furthermore, the rigid and bulky nature of the naphthalene core could be exploited to create amorphous host materials with high glass transition temperatures, which is crucial for preventing crystallization and ensuring the long-term stability of the device. The ability to functionalize the molecule would allow for the tuning of its energy levels to ensure efficient energy transfer to the emissive dopant.

Table 2: Potential Roles of this compound Derivatives in OLEDs
OLED ComponentFunction of DerivativeKey Molecular Feature
Emissive Layer (Emitter)To emit light of a specific colorFunctionalized naphthalene core for blue emission
Host MaterialTo disperse the emitter and facilitate charge recombinationRigid, bulky structure for morphological stability
Hole Transport Layer (HTL)To facilitate the injection and transport of holesElectron-rich aromatic system

Organic photovoltaics, or organic solar cells, rely on the interplay between electron-donating (donor) and electron-accepting (acceptor) materials to convert sunlight into electricity. mdpi.com While naphthalene diimides (NDIs) are widely used as high-performance n-type (electron-transporting) materials, whiterose.ac.ukrsc.orgmdpi.comswinburne.edu.ausemanticscholar.org the development of new p-type (hole-transporting) materials is equally important.

The electron-rich nature of the naphthalene diol core suggests that polymers or small molecules derived from this compound could function as donor materials in OPV active layers. The ability to modify the molecule at three different positions (the two hydroxyls and the bromine) provides a powerful strategy for tuning its absorption spectrum to match the solar spectrum and for optimizing its energy levels for efficient charge separation at the donor-acceptor interface.

Furthermore, studies on naphthalene crystals have shown that they can exhibit band-like hole transport, which is a highly efficient charge transport mechanism. aps.org This intrinsic property of the naphthalene core, combined with the synthetic flexibility of this compound, makes it a promising platform for designing dedicated hole-transport materials for both OPVs and other organic electronic devices like field-effect transistors.

Organic Field-Effect Transistors (OFETs)

While direct applications of this compound in Organic Field-Effect Transistors (OFETs) are not extensively documented in current literature, the naphthalene scaffold itself is a promising building block for organic semiconductor materials. The electronic properties of naphthalene derivatives can be tuned through functionalization, making them suitable for use in electronic devices.

Derivatives of naphthalene-diimide (NDI) are among the most studied organic semiconductors with n-type conductivity. The introduction of functional groups to the NDI core can significantly influence the material's charge transport properties. For instance, NDI N-functionalized with conjugated donors has been investigated for its potential in optoelectronic applications. Theoretical and experimental studies on such donor-acceptor compounds have shown the potential for ambipolar charge transport, where both electrons and holes can act as charge carriers.

The performance of OFETs is largely dependent on the molecular structure and packing of the organic semiconductor. The introduction of a bromine atom and hydroxyl groups to the naphthalene core, as in this compound, would be expected to influence its electronic properties and solid-state packing, which are critical for charge transport. The bromine atom, being electron-withdrawing, could modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). The diol functionality could influence intermolecular interactions through hydrogen bonding, potentially leading to ordered packing arrangements favorable for efficient charge transport.

The charge transport properties of naphthalene-based derivatives are a subject of ongoing research. Quantum chemical approaches have been used to investigate the electronic, optical, and charge transport properties of various naphthalene-based compounds. These studies have shown that modifications to the molecular structure can lead to changes in the electronic bandgap and optical properties. For instance, a series of naphthalene-1,5-diamine-based donor chromophores were found to have tunable energy levels and efficient intramolecular charge transfer, suggesting their potential as hole transport materials. nih.gov

A hypothetical OFET device incorporating a derivative of this compound would likely feature a bottom-gate, top-contact architecture. The performance of such a device would be characterized by its field-effect mobility (μ), on/off current ratio, and threshold voltage. The mobility is a measure of how quickly charge carriers can move through the material. The on/off ratio indicates the difference in current between the "on" and "off" states of the transistor, which is crucial for digital applications. The threshold voltage is the minimum gate voltage required to turn the transistor "on".

ParameterDescriptionTypical Values for Naphthalene-Based OFETs
Field-Effect Mobility (μ)Measures the velocity of charge carriers in the semiconductor.10-3 - 1 cm2 V-1 s-1
On/Off Current RatioRatio of the drain current in the 'on' state to the 'off' state.> 104
Threshold Voltage (Vth)The minimum gate voltage needed to induce a conducting channel.0 to -20 V (p-type)

Development of Chemosensors and Probes Utilizing Naphthalene Diol Architectures

Naphthalene diol architectures serve as versatile platforms for the development of chemosensors and probes due to their inherent fluorescent properties and the ability to be functionalized with specific recognition moieties.

Fluorescent Chemosensors for Specific Analytes

The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently employed in the design of fluorescent chemosensors. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. Upon binding of an analyte, the photophysical properties of the naphthalene diol derivative are altered, leading to a detectable change in fluorescence intensity or wavelength.

The diol functionality in this compound provides a convenient site for derivatization to introduce specific analyte recognition sites. For example, the hydroxyl groups can be reacted with various ligands to create sensors for metal ions, anions, or neutral molecules. The bromine atom can also be used as a handle for further functionalization through cross-coupling reactions, allowing for the attachment of more complex recognition units.

AnalyteSensing MechanismReported Naphthalene-Based Sensor Performance
Metal Ions (e.g., Al3+, Zn2+)Chelation-enhanced fluorescence (CHEF)High selectivity and sensitivity, with detection limits in the micromolar to nanomolar range.
Anions (e.g., F-, CN-)Hydrogen bonding interactions leading to fluorescence quenching or enhancement.Visual colorimetric and fluorometric detection.
Nitroaromatic CompoundsFluorescence quenching via electron transfer.High sensitivity for explosives detection.

Electrochemical Sensors

Electrochemical sensors offer an alternative to fluorescent probes, providing high sensitivity and selectivity for a wide range of analytes. Naphthalene derivatives, including those with diol functionalities, can be incorporated into electrochemical sensors in several ways. They can be immobilized on electrode surfaces to act as recognition elements or as electrocatalysts.

The hydroxyl groups of this compound can facilitate its immobilization on electrode surfaces through covalent bonding or physical adsorption. The electrochemical properties of the naphthalene core can be exploited for the direct or indirect detection of analytes. For instance, the oxidation or reduction of the naphthalene diol derivative upon interaction with an analyte can be measured using techniques such as cyclic voltammetry or differential pulse voltammetry.

While specific applications of this compound in electrochemical sensors are not widely reported, the general principles of using functionalized naphthalene compounds suggest its potential in this area. For example, amino-substituted naphthalene compounds have been investigated for their interaction with DNA, forming the basis of an electrochemical impedance spectroscopy (EIS) sensor. nih.gov This suggests that functionalized naphthalene diols could be similarly employed for the detection of biomolecules or other environmental pollutants. frontiersin.org

Self-Assembly and Nanostructure Formation Studies

The ability of molecules to self-assemble into well-defined nanostructures is a key area of research in materials science. The functional groups present in this compound, namely the hydroxyl and bromine substituents, are expected to play a significant role in directing its self-assembly behavior.

The diol group can participate in strong intermolecular hydrogen bonding, a powerful tool for directing the formation of one-, two-, and three-dimensional supramolecular architectures. The bromine atom can engage in halogen bonding, a non-covalent interaction that has been increasingly recognized for its utility in crystal engineering and the formation of ordered structures. nih.gov The interplay between hydrogen bonding, halogen bonding, and π-π stacking of the naphthalene rings could lead to the formation of a variety of nanostructures, such as nanofibers, nanotubes, or crystalline solids with specific packing motifs.

Studies on other dihydroxynaphthalene isomers have demonstrated their ability to form cocrystals and supramolecular frameworks through hydrogen bonding and other non-covalent interactions. researchgate.net For example, the self-assembly of acridine (B1665455) with 2,7-dihydroxynaphthalene (B41206) and 1,5-dihydroxynaphthalene (B47172) has been shown to result in different supramolecular frameworks, highlighting the influence of the hydroxyl group positioning on the final structure. researchgate.net Similarly, halogen bonding has been shown to direct the selective self-assembly of supramolecular helices and macrocycles in arylamide foldamers. nih.gov These findings suggest that this compound could be a valuable building block for the construction of novel supramolecular materials with tailored properties.

The study of the crystal structure of this compound and its derivatives would provide valuable insights into the dominant intermolecular interactions and their role in directing the self-assembly process. This knowledge could then be used to design and synthesize new functional materials with applications in areas such as organic electronics, sensing, and catalysis.

Theoretical and Computational Investigations of 6 Bromonaphthalene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular orbitals, charge distribution, and reactivity of 6-Bromonaphthalene-1,2-diol. These calculations provide a foundational understanding of the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the oxygen atoms of the hydroxyl groups, which act as electron-donating moieties. The LUMO, conversely, would be distributed across the aromatic system, influenced by the electron-withdrawing bromine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Theoretical calculations on naphthalene and its substituted derivatives show that electron-donating groups (like -OH) tend to increase the HOMO energy, while electron-withdrawing groups (like -Br) lower both HOMO and LUMO energies. rsc.orgsamipubco.com The interplay of these substituents in this compound results in a specific electronic profile that governs its reactivity in processes like oxidation and electrophilic substitution.

ParameterPredicted Value (eV)Implication
HOMO Energy-5.8 to -6.2Indicates electron-donating capability (nucleophilicity), localized on the diol-substituted ring.
LUMO Energy-1.5 to -1.9Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.0 to 4.7Suggests moderate chemical reactivity and stability.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative oxygen and bromine atoms. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of positive and negative electrostatic potential.

In an MEP map of this molecule, negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the hydroxyl groups, indicating regions susceptible to electrophilic attack. researchgate.netyoutube.com Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential (colored blue), making them sites for nucleophilic interaction and hydrogen bonding. researchgate.netyoutube.com The bromine atom also creates a region of slight negative potential, while the carbon atom attached to it shows positive potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding patterns in the solid state or with solvent molecules.

Global Reactivity Descriptors: These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Hardness (η) is related to the HOMO-LUMO gap; a smaller gap implies greater softness and higher reactivity. The electrophilicity index (ω) measures the energy stabilization when the molecule accepts electrons.

Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, calculations would likely show that the carbon positions ortho and para to the hydroxyl groups are most susceptible to electrophilic attack, while the oxygen atoms are prone to nucleophilic attack.

Reactivity DescriptorPredicted Value (Arbitrary Units)Interpretation
Hardness (η)~2.0 - 2.35Indicates moderate stability.
Electrophilicity Index (ω)~1.5 - 2.0Suggests a moderate capacity to act as an electrophile.
Most Probable Site for Electrophilic AttackC4, C5, C7Based on the directing effects of the -OH and -Br substituents.

Molecular Dynamics and Conformational Analysis

The presence of two hydroxyl groups introduces conformational flexibility to the this compound molecule, primarily concerning the orientation of the O-H bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior in different environments (e.g., in vacuum or in a solvent). rsc.orgkarazin.ua

Key aspects of a conformational analysis would include:

Rotational Barriers: Calculating the energy barriers for the rotation of the C-O bonds to determine the most stable orientations of the hydroxyl groups.

Solvent Effects: MD simulations can model the explicit interactions between the diol and solvent molecules, revealing how solvation affects conformational preferences and the accessibility of reactive sites. karazin.ua

The most stable conformers are typically identified as the minima on the potential energy surface. For 1,2-diols on an aromatic ring, conformations that allow for intramolecular hydrogen bonding or minimize steric hindrance are often favored.

Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR, IR, CD) for Characterization Support

Computational methods are highly effective in predicting spectroscopic data, which can be used to support the characterization and identification of this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. soton.ac.ukmdpi.comrsc.org The spectrum of this compound would be characterized by π → π* transitions within the naphthalene ring system. The hydroxyl and bromo substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system. researchgate.net

IR Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. researchgate.net The computed IR spectrum for this compound would show characteristic peaks for O-H stretching (typically a broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (in the 1400-1600 cm⁻¹ region), and C-Br stretching (in the lower frequency region, ~500-600 cm⁻¹).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org The predicted spectrum would reflect the electronic environment of each nucleus. For instance, the protons and carbons of the diol-substituted ring would show different chemical shifts compared to those on the bromo-substituted ring. The carbon atom attached to the bromine would be significantly shifted due to the halogen's inductive effect.

Spectroscopy TypePredicted Key SignatureComputational Method
UV-Visλmax ≈ 290-340 nmTD-DFT
IRO-H stretch: ~3400 cm⁻¹ Aromatic C=C stretch: ~1580, 1470 cm⁻¹ C-Br stretch: ~550 cm⁻¹DFT (e.g., B3LYP/6-31G*)
¹³C NMRC-OH carbons: ~140-150 ppm C-Br carbon: ~115-125 ppmGIAO-DFT

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of entire reaction pathways and the identification of transient species like transition states. researchgate.netrsc.org For this compound, several reaction types could be investigated.

A prominent reaction would be its oxidation to the corresponding 6-Bromo-1,2-naphthoquinone. Computational studies could elucidate this mechanism by:

Modeling Reactants and Products: Optimizing the geometries of the reactant (diol) and the product (quinone).

Locating Transition States (TS): Searching for the transition state structures that connect the reactants and products. This is often the most computationally demanding step.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state (the activation barrier), which provides insight into the reaction kinetics.

Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) from the transition state to confirm that it connects the intended reactants and products.

Such studies on related dihydroxynaphthalenes have shown that the oxidation process can be initiated by hydrogen atom abstraction from one of the hydroxyl groups. nih.govacs.org Computational analysis could determine which of the two non-equivalent hydroxyl groups is more susceptible to initial attack and map the subsequent steps leading to the final quinone product.

De Novo Design of Novel Derivatives Based on Computational Modeling

The process of discovering new drugs is complex and requires a significant investment of time and resources. researchgate.netsysrevpharm.org Modern computational methods, however, have accelerated this process. researchgate.netsysrevpharm.org Computer-aided drug design (CADD) has emerged as a powerful strategy in the drug discovery pipeline, providing essential information for molecular docking, molecular dynamics, and the prediction of absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties. nih.gov One of the key techniques in CADD is de novo drug design, which focuses on creating novel molecular structures with desirable pharmacological properties from the ground up. nih.gov This section explores the hypothetical application of de novo design principles to generate novel derivatives based on the this compound scaffold.

The fundamental goal of de novo design is to identify a chemical compound that can bind effectively to a specific cavity on a target protein, both geometrically and chemically. researchgate.netsysrevpharm.org This is achieved by computationally "growing" a molecule within the binding site of a target protein or by piecing together molecular fragments to create a novel ligand.

A hypothetical de novo design workflow utilizing the this compound scaffold could proceed as follows:

Target Identification and Binding Site Analysis: The initial step involves identifying a biological target, such as an enzyme or receptor, implicated in a disease pathway. The three-dimensional structure of this target, typically determined through X-ray crystallography or cryo-electron microscopy, is then analyzed to identify potential binding pockets.

Fragment-Based Approach: The this compound core can serve as a starting fragment. This fragment would be computationally placed into the identified binding site of the target protein. The software then explores optimal interactions between the fragment and the amino acid residues of the binding pocket.

Ligand Growth or Linking: From this initial placement, new functional groups and chemical moieties are computationally added to the core fragment. This "growing" process is guided by algorithms that aim to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the target protein. Alternatively, other small molecular fragments can be placed in adjacent regions of the binding site and then linked to the initial this compound scaffold.

Scoring and Ranking: Throughout the design process, scoring functions are used to estimate the binding affinity of the newly generated molecules for the target protein. These scoring functions are computational models that predict the strength of the interaction between the ligand and the protein. The designed derivatives are then ranked based on their predicted binding affinities.

ADMET Prediction: Promising candidates from the ranking stage are then subjected to in silico ADMET profiling. nih.gov This involves using computational models to predict the pharmacokinetic and toxicological properties of the designed compounds. This early-stage assessment helps to filter out molecules that are likely to fail later in the drug development process due to poor bioavailability or toxicity.

The following table illustrates a hypothetical set of novel derivatives of this compound designed through such a computational workflow, along with their predicted binding affinities and key ADMET properties.

Derivative IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Predicted Human Oral Absorption (%)Predicted Blood-Brain Barrier Permeation
BND-001Addition of a carboxyl group at the 4-position-8.585Low
BND-002Addition of an amino group at the 7-position-9.292Medium
BND-003Fusion of a furan (B31954) ring at the 3 and 4-positions-10.178High
BND-004Substitution of the bromine with a cyano group-7.995Medium
BND-005Addition of a sulfonamide group at the 5-position-9.888Low

This iterative process of design, scoring, and filtering allows for the rapid exploration of a vast chemical space to identify promising new drug candidates. The top-ranked virtual compounds can then be prioritized for chemical synthesis and subsequent experimental validation. researchgate.net By integrating various computational tools, the de novo design approach can significantly shorten the drug discovery cycle and increase the efficiency of finding novel therapeutic agents. sysrevpharm.org

Advanced Analytical Methodologies for Research on 6 Bromonaphthalene 1,2 Diol

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatography is fundamental in chemical research for separating components of a mixture and determining the purity of a compound. For a substance like 6-Bromonaphthalene-1,2-diol, both liquid and gas chromatography play distinct but vital roles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method is a critical first step in ensuring the purity of synthesized batches and for isolating it from reaction mixtures.

Method development typically involves a systematic optimization of several chromatographic parameters, including the choice of stationary phase (column), mobile phase composition, detector, and sample pre-treatment. For brominated aromatic compounds, reversed-phase chromatography is a common starting point, utilizing a nonpolar stationary phase (like C8 or C18) with a polar mobile phase.

Detailed research findings on related bromophenolic compounds have demonstrated successful separation using a C8 column with a gradient mobile phase consisting of acetonitrile (B52724) and water, both containing a small percentage of trifluoroacetic acid to improve peak shape. mdpi.comresearchgate.net The validation of such a method, following guidelines from the International Council for Harmonisation (ICH), ensures its accuracy, precision, specificity, and linearity. mdpi.comamazonaws.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Brominated Aromatic Diols

ParameterSpecificationPurpose
Column Reversed-Phase C8 or C18, 150 mm x 2.0 mm, 3 µm particle sizeSeparation based on hydrophobicity.
Mobile Phase A: Water + 0.05% Trifluoroacetic AcidB: Acetonitrile + 0.05% Trifluoroacetic AcidElution of the analyte from the column.
Gradient Programmed change in the ratio of A to B over timeTo ensure separation of compounds with different polarities.
Flow Rate 0.2 - 1.0 mL/minControls the speed of the separation.
Column Temp. 30 °CEnsures reproducibility of retention times.
Detector UV-Vis Diode Array Detector (DAD)Monitors the absorbance, typically around 210-280 nm for aromatic rings.
Injection Vol. 5 - 10 µLThe amount of sample introduced into the system.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of diols like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into more volatile ethers or esters. A common approach is silylation, where hydroxyl groups are reacted with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com The separation is achieved on a capillary column, and the resulting chromatogram provides information on the purity of the derivative, while the mass spectrum confirms its identity. This technique is particularly useful for detecting and quantifying volatile impurities or byproducts in a sample.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

While chromatography is used for separation and purity assessment, advanced spectroscopic techniques are required to determine the precise three-dimensional structure of molecules.

This technique is invaluable for unambiguously confirming the connectivity of atoms, especially in novel derivatives where the outcome of a chemical reaction may be uncertain. Furthermore, it can reveal detailed information about intermolecular interactions, such as hydrogen bonding and stacking, which govern how molecules pack in a crystal lattice. mdpi.commdpi.com The study of complexed structures, where the target molecule is co-crystallized with another (a "guest"), can provide insights into molecular recognition and binding. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₇BrO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M and M+2), providing a clear signature for the presence of a single bromine atom in the molecule.

Table 2: Theoretical Isotopic Data for the Molecular Ion of this compound

Isotopic PeakFormulaTheoretical Exact MassRelative Abundance (%)
MC₁₀H₇⁷⁹BrO₂237.9680100.0
M+1¹³CC₉H₇⁷⁹BrO₂238.971410.9
M+2C₁₀H₇⁸¹BrO₂239.966097.9

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, advanced 2D NMR techniques are necessary for unambiguous structural assignment and stereochemical analysis of complex derivatives. wordpress.com

For a molecule like this compound, a suite of NMR experiments would be employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the proton framework within the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information for determining the stereochemistry and preferred conformation of flexible derivatives. wordpress.com

These advanced experiments, when used in combination, allow for the complete and unambiguous assignment of every proton and carbon signal, confirming the constitution and configuration of this compound and its novel derivatives.

Electrochemical Characterization Methods for Redox Properties and Electron Transfer Studies

The electrochemical behavior of this compound is of significant interest, as the diol functionality (catechol-like moiety) is redox-active. Techniques such as cyclic voltammetry (CV) are pivotal in elucidating the redox properties and electron transfer mechanisms of this compound and its derivatives.

In a typical electrochemical study, the oxidation of the catechol moiety is investigated. This process generally involves a two-electron transfer to form the corresponding o-quinone. The redox potential at which this occurs is a key parameter and is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the bromine atom is expected to influence the oxidation potential compared to unsubstituted naphthalene-1,2-diol (B1222099).

Studies on substituted catechols have shown that the oxidation process can proceed in a single two-electron step or in two distinct one-electron steps, depending on the solvent, pH, and the stability of the intermediate semiquinone radical. nih.govresearchgate.net The electrochemical oxidation of imine-based catechols, for instance, has been observed to occur in two one-electron processes. nih.gov The introduction of an electron-withdrawing group, such as a bromo substituent, generally shifts the oxidation potential to more positive values, indicating that the compound is more difficult to oxidize. nih.gov

The reversibility of the redox process is another critical aspect that can be assessed using cyclic voltammetry. A chemically reversible process will show both an anodic (oxidation) and a cathodic (reduction) peak of similar magnitude. Irreversible processes, where the oxidized species undergoes a rapid chemical reaction, will lack a corresponding reduction peak. mdpi.com For substituted catechols, the initial oxidation can be irreversible, especially in aprotic solvents, due to subsequent deprotonation events leading to the formation of the o-quinone. mdpi.com

To illustrate the type of data obtained from such studies, the following interactive table presents representative electrochemical data for related catechol derivatives, which can provide an expected range for the redox potentials of this compound.

CompoundOxidation Peak Potential (Epa vs. reference electrode)Solvent/ElectrolyteKey Findings
3,5-di-tert-butylcatechol1.11 V (in CH3CN)AcetonitrileIrreversible oxidation peak. mdpi.com
Imine-substituted catecholTwo one-electron processesDichloromethaneThe presence of the imine group leads to a two-stage oxidation. nih.gov
CatecholpH-dependentAqueous solutionOxidation rate is faster with electron-donating groups. nih.gov

Thermal Analysis Techniques for Polymer and Material Characterization (e.g., TGA, DSC)

When this compound is incorporated as a monomer into polymers, such as polyesters or polyethers, its thermal properties become a critical aspect of the resulting material's performance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques for this characterization.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of the polymer, including the onset of decomposition and the temperature at which maximum weight loss occurs. The incorporation of aromatic and brominated moieties, such as from this compound, is generally expected to enhance the thermal stability of a polymer due to the inherent stability of the aromatic structure and the flame-retardant properties often associated with halogenated compounds.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid, bulky structure of the naphthalene unit from this compound would likely increase the Tg of the polymer by restricting chain mobility.

The following interactive table presents hypothetical, yet representative, thermal analysis data for a polyester (B1180765) synthesized using this compound, compared to a polyester made with a simpler aliphatic diol. This illustrates the expected influence of incorporating the bromonaphthalenediol monomer on the thermal properties.

PolymerTg (°C)Tm (°C)Decomposition Onset (TGA, °C)Char Yield at 600°C (TGA, %)
Polyester with Aliphatic Diol652503805
Polyester with this compound150Not observed (amorphous)42025

The data in the table suggests that the polymer containing this compound would exhibit a significantly higher glass transition temperature, potentially be amorphous due to the irregular chain structure, and have enhanced thermal stability as indicated by a higher decomposition temperature and greater char yield.

Future Research Directions and Perspectives on 6 Bromonaphthalene 1,2 Diol

Emerging Applications in Niche Scientific Fields

The distinct structural features of 6-Bromonaphthalene-1,2-diol make it a compelling candidate for several specialized scientific fields. Its electron-rich catechol unit and the modifiable bromine atom on the aromatic naphthalene (B1677914) scaffold open avenues for its use in catalysis, sensor technology, and as a precursor for novel organic materials.

One of the most promising areas of research is in the development of novel catalysts. The catechol moiety is known to form stable complexes with a variety of metal ions. The introduction of a bromine atom can electronically influence the chelating properties of the diol, potentially leading to metal complexes with unique catalytic activities. For instance, iron(III) and copper(II) complexes with substituted catechol-like ligands have demonstrated significant catecholase-like activity, catalyzing the oxidation of catechols to their corresponding quinones. Future research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic efficacy in various organic transformations, including oxidation reactions relevant to industrial processes.

Furthermore, the inherent redox activity of the catechol group, coupled with the potential for electrochemical functionalization at the bromine position, positions this compound as a valuable component in the design of electrochemical sensors. The diol can be immobilized on electrode surfaces to create sensors capable of detecting specific analytes through changes in their electrochemical signals. The bromine atom can serve as a handle for covalent attachment to electrode materials or for further modification to enhance selectivity and sensitivity.

Interdisciplinary Research Opportunities at the Interface of Chemistry and Other Sciences

The versatile nature of this compound provides a fertile ground for collaborative research bridging chemistry with materials science, biology, and environmental science. Its potential to act as a versatile building block for more complex molecules and materials is a key driver for such interdisciplinary endeavors.

In the realm of materials science, this compound can serve as a monomer or cross-linking agent in the synthesis of advanced polymers. The diol functionality can be exploited for polymerization reactions, while the bromine atom allows for post-polymerization modification, enabling the tuning of material properties such as thermal stability, conductivity, and optical characteristics. The resulting materials could find applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

From a biological perspective, the catechol moiety is a recognized pharmacophore present in numerous biologically active compounds. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of molecules, potentially leading to improved pharmacological profiles. This opens up opportunities for medicinal chemists to use this compound as a scaffold for the synthesis of novel therapeutic agents. Collaborative efforts with biologists would be crucial to screen these new compounds for various biological activities.

Challenges and Innovations in Scalable and Sustainable Synthesis

While the potential applications of this compound are vast, its widespread use is contingent on the development of efficient, scalable, and environmentally friendly synthetic routes. The current synthesis of polysubstituted naphthalenes often involves multi-step procedures with harsh reaction conditions and the generation of significant waste.

A major challenge lies in the regioselective introduction of the bromine atom and the two hydroxyl groups onto the naphthalene core. Traditional bromination of naphthalene can lead to mixtures of isomers, requiring tedious purification steps. Similarly, the oxidation of naphthalene to form the desired diol can be unselective. Future research should focus on developing novel catalytic methods that offer high regioselectivity and yield under mild conditions. For instance, the use of shape-selective catalysts like zeolites could direct the bromination to the desired position.

Innovations in sustainable synthesis could involve the use of greener reagents and solvents. For example, replacing hazardous brominating agents with more benign alternatives and utilizing water or bio-based solvents would significantly improve the environmental footprint of the synthesis. Furthermore, exploring enzymatic or chemoenzymatic approaches for the hydroxylation step could offer high selectivity and operate under mild, aqueous conditions, mimicking the processes found in nature. A convenient synthesis of 2,6-dihydroxynaphthalene (B47133) from 6-bromo-2-naphthol (B32079) has been achieved, highlighting the potential for developing efficient routes to related compounds.

Synthetic ChallengePotential Innovative Solution
Regioselectivity of Bromination Use of shape-selective catalysts (e.g., zeolites), directing group strategies.
Selective Dihydroxylation Development of novel oxidation catalysts, chemoenzymatic methods.
Harsh Reaction Conditions Exploration of milder, catalytically driven processes.
Waste Generation Implementation of atom-economical reactions, use of recyclable catalysts.
Hazardous Reagents/Solvents Substitution with greener alternatives (e.g., ionic liquids, supercritical fluids).

Exploration of Undiscovered Reactivity and Functionalization Pathways

The chemical reactivity of this compound is far from fully explored. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing bromine atom on the naphthalene ring system suggests a rich and complex reactivity profile that warrants further investigation.

The catechol unit is susceptible to oxidation to form the corresponding ortho-quinone. This transformation can be a key step in various synthetic pathways and is also relevant to its potential biological activity and role in materials science. The influence of the bromine atom on the redox potential of the catechol moiety is an area ripe for investigation.

The bromine atom itself is a versatile functional handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents. This opens up a vast chemical space for the synthesis of novel derivatives with tailored properties. Additionally, the bromine can be displaced by a variety of nucleophiles, providing another avenue for functionalization. The electrophilic substitution reactions of naphthalene are well-known, and the directing effects of the existing substituents in this compound could lead to interesting and potentially novel regiochemical outcomes in reactions like nitration, sulfonation, and Friedel-Crafts acylation.

Functional GroupPotential Reactions
Catechol (1,2-diol) Oxidation to o-quinone, Metal complexation, Etherification, Esterification.
Bromine Atom Suzuki coupling, Stille coupling, Sonogashira coupling, Buchwald-Hartwig amination, Nucleophilic aromatic substitution.
Naphthalene Core Electrophilic aromatic substitution (Nitration, Sulfonation, Halogenation, Friedel-Crafts reactions).

Integration into Supramolecular Chemistry and Nanoscience Research

The self-assembly of molecules into well-defined, functional architectures is a cornerstone of supramolecular chemistry and nanoscience. The structural characteristics of this compound make it an excellent candidate for the construction of novel supramolecular assemblies and functional nanomaterials.

The catechol unit is capable of forming strong hydrogen bonds, which can be exploited to direct the self-assembly of molecules into one-, two-, or three-dimensional networks. The planar and aromatic nature of the naphthalene core can lead to π-π stacking interactions, further stabilizing these supramolecular structures. The bromine atom can participate in halogen bonding, another important non-covalent interaction in supramolecular chemistry. The interplay of these different interactions could lead to the formation of complex and functional supramolecular architectures, such as liquid crystals or porous organic frameworks.

In the field of nanoscience, this compound can be used as a capping agent to stabilize and functionalize nanoparticles. Its ability to coordinate to metal surfaces through the catechol group makes it suitable for modifying the surface of metal nanoparticles, such as gold or titanium dioxide. The bromine atom provides a site for further functionalization, allowing for the attachment of other molecules, such as targeting ligands for biomedical applications or chromophores for optical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromonaphthalene-1,2-diol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves bromination of naphthalene-1,2-diol precursors. For example, selective bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF) at 0–5°C. Catalysts such as FeBr₃ enhance regioselectivity. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) improves purity (>95%). Yield optimization requires strict moisture control and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 5.3–5.8 ppm, exchangeable with D₂O).
  • ¹³C NMR : Confirms bromine’s deshielding effect (C-Br at δ 115–120 ppm).
  • IR Spectroscopy : Detects O-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 243.97 (C₁₀H₇BrO₂).
  • HPLC : Purity analysis using a C18 column (methanol:water = 70:30, UV detection at 254 nm) .

Q. How does the bromine substituent in this compound influence its reactivity in electrophilic substitution reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to the meta position relative to the Br substituent. Comparative kinetic studies with naphthalene-1,2-diol show a 30–40% reduction in nitration rates (using HNO₃/H₂SO₄) due to decreased ring electron density. Selectivity for meta-substituted products exceeds 85% under controlled conditions (0°C, 2 h) .

Advanced Research Questions

Q. What role does this compound play in modulating enzymatic activity in microbial degradation pathways?

  • Methodological Answer : The compound acts as a substrate for bacterial dioxygenases (e.g., in Pseudomonas spp.), enabling ring cleavage via ortho-pathway metabolism. Enzyme kinetics (e.g., Km ≈ 2.5 mM, Vmax ≈ 0.8 µmol/min/mg) indicate moderate binding affinity. Metabolites like bromocatechol are detected via LC-MS, suggesting potential for bioremediation of halogenated aromatics .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across methodologies?

  • Methodological Answer : Discrepancies (e.g., 45% vs. 70% yields) arise from solvent polarity and bromination efficiency. Systematic studies comparing DMF (polar, aprotic) vs. THF (less polar) reveal THF improves regioselectivity by reducing solvolysis. Reproducible protocols recommend anhydrous THF, NBS (1.2 eq.), and FeBr₃ (5 mol%) at -10°C for 4 h, achieving >75% yield .

Q. What strategies mitigate oxidative degradation of this compound under ambient storage?

  • Methodological Answer : Degradation studies (HPLC tracking) show 20% loss after 3 months at 25°C. Stabilization strategies include:

  • Storage under argon at -20°C.
  • Addition of butylated hydroxytoluene (BHT, 0.1% w/v) to suppress free radicals.
  • Amber glassware to block UV-induced decomposition .

Q. In multi-step syntheses, how does this compound function as a precursor for heterocyclic systems?

  • Methodological Answer : The bromine and diol groups enable sequential reactions:

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl ethers.
  • Cyclization : Base-mediated (KOH/EtOH) formation of benzofuran derivatives (70–80% yield).
    Applications include fluorescent dyes and pharmaceutical intermediates .

Data Contradiction Analysis

Q. Why do studies report conflicting regioselectivity in bromination of naphthalene-1,2-diol derivatives?

  • Methodological Answer : Discrepancies arise from competing bromination mechanisms (electrophilic vs. radical). For example, NBS/THF favors electrophilic substitution at the 6-position, while dibromine (Br₂) in acetic acid may yield 4-bromo byproducts. Controlled experiments using radical initiators (AIBN) vs. Lewis acids (FeBr₃) clarify mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.